(1S,5R)-5-Methyl-2-oxocyclohexyl acetate
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Overview
Description
(1S,5R)-5-Methyl-2-oxocyclohexyl acetate is an organic compound belonging to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-5-Methyl-2-oxocyclohexyl acetate typically involves the esterification of the corresponding carboxylic acid with an alcohol. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as zeolites, can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-5-Methyl-2-oxocyclohexyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
(1S,5R)-5-Methyl-2-oxocyclohexyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (1S,5R)-5-Methyl-2-oxocyclohexyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
(1S,5R)-5-Methyl-2-oxocyclohexyl propionate: Similar structure but with a propionate group instead of an acetate group.
(1S,5R)-5-Methyl-2-oxocyclohexyl butyrate: Contains a butyrate group, leading to different chemical properties.
Uniqueness
(1S,5R)-5-Methyl-2-oxocyclohexyl acetate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
61592-64-1 |
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Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
[(1S,5R)-5-methyl-2-oxocyclohexyl] acetate |
InChI |
InChI=1S/C9H14O3/c1-6-3-4-8(11)9(5-6)12-7(2)10/h6,9H,3-5H2,1-2H3/t6-,9+/m1/s1 |
InChI Key |
YIZGZUQIYLXENV-MUWHJKNJSA-N |
Isomeric SMILES |
C[C@@H]1CCC(=O)[C@H](C1)OC(=O)C |
Canonical SMILES |
CC1CCC(=O)C(C1)OC(=O)C |
Origin of Product |
United States |
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